molecular formula C7H10O3 B13975696 Methyl 4-oxo-5-hexenoate

Methyl 4-oxo-5-hexenoate

Cat. No.: B13975696
M. Wt: 142.15 g/mol
InChI Key: UKFUUADXTLBDMN-UHFFFAOYSA-N
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Description

Methyl 4-oxo-5-hexenoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 4-oxo-5-hexenoic acid and is characterized by the presence of both a ketone and an alkene functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-5-hexenoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-5-hexenoic acid with methanol in the presence of an acid catalyst. Another method includes the ring-opening of lactones, such as δ-hexalactone, using methanol and a metal oxide catalyst like cesium on silica (Cs/SiO2) to produce the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of metal oxide catalysts, such as cesium on silica, has been shown to improve selectivity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-5-hexenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like methyl 4-hydroxy-5-hexenoate.

    Substitution: The alkene group in this compound can participate in electrophilic addition reactions, leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides or halogens.

Major Products Formed

    Oxidation: this compound can be oxidized to form methyl 4-oxo-5-hexenoic acid.

    Reduction: Reduction can yield methyl 4-hydroxy-5-hexenoate.

    Substitution: Electrophilic addition can produce halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 4-oxo-5-hexenoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-5-hexenoate involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, while the alkene group can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-hexenoate: Similar in structure but lacks the ketone group.

    Ethyl 4-oxo-5-hexenoate: An ethyl ester analog with similar reactivity.

    Methyl 4-oxohexanoate: Similar but lacks the alkene group.

Uniqueness

Methyl 4-oxo-5-hexenoate is unique due to the presence of both a ketone and an alkene functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

methyl 4-oxohex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFUUADXTLBDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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